Pinoxepin hydrochloride

Descripción general

Descripción

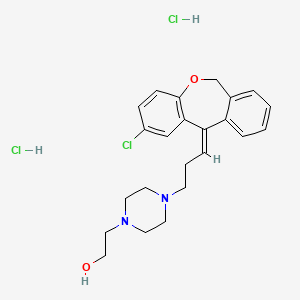

El Hidrocloruro de Pinoxepina es un compuesto antipsicótico que pertenece al grupo tricíclico con un sistema de anillo de dibenzoxepina. Desarrollado en la década de 1960, se descubrió que era eficaz en el tratamiento de la esquizofrenia, similar a la clorpromazina y la tioridazina . A pesar de sus prometedores resultados en ensayos clínicos, nunca se comercializó .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Hidrocloruro de Pinoxepina implica la reacción de 2-cloro-6H-dibenzocbenzoxepin-11-ona con 1-(2-hidroxietil)piperazina en condiciones específicas para formar el producto deseado . La reacción típicamente requiere un solvente como el etanol y un catalizador para facilitar el proceso.

Métodos de Producción Industrial: Los métodos de producción industrial para el Hidrocloruro de Pinoxepina no están bien documentados debido a su limitado uso comercial. El enfoque general implicaría ampliar el proceso de síntesis de laboratorio, asegurando que las condiciones de reacción se optimicen para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Hidrocloruro de Pinoxepina experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el Hidrocloruro de Pinoxepina en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de piperazina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Reactivos como los halógenos y los agentes alquilantes facilitan las reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados reducidos del Hidrocloruro de Pinoxepina.

Aplicaciones Científicas De Investigación

El Hidrocloruro de Pinoxepina se ha estudiado principalmente por sus propiedades antipsicóticas. Ha demostrado eficacia en el tratamiento de la esquizofrenia con efectos sedantes marcados y síntomas extrapiramidales relativamente leves . Además, se ha explorado su posible uso en otros trastornos neurológicos debido a su impacto en el sistema nervioso central .

Mecanismo De Acción

El Hidrocloruro de Pinoxepina ejerce sus efectos bloqueando los receptores de dopamina en el cerebro, lo que ayuda a aliviar los síntomas de la esquizofrenia . También tiene un efecto sedante debido a su acción sobre los receptores de histamina. Los objetivos moleculares del compuesto incluyen los receptores de dopamina e histamina, que juegan un papel crucial en sus efectos terapéuticos .

Compuestos Similares:

Clorpromazina: Otro antipsicótico con efectos terapéuticos similares pero con una estructura química diferente.

Tioridazina: Comparte propiedades antipsicóticas similares pero tiene un perfil de efectos secundarios diferente.

Singularidad: El Hidrocloruro de Pinoxepina es único debido a su sistema de anillo de dibenzoxepina, que lo distingue de otros antipsicóticos tricíclicos. Su combinación de efectos sedantes y síntomas extrapiramidales leves lo convierte en un compuesto notable en el campo de la psicofarmacología .

Comparación Con Compuestos Similares

Chlorpromazine: Another antipsychotic with similar therapeutic effects but different chemical structure.

Thioridazine: Shares similar antipsychotic properties but has a different side effect profile.

Uniqueness: Pinoxepin Hydrochloride is unique due to its dibenzoxepin ring system, which distinguishes it from other tricyclic antipsychotics. Its combination of sedative effects and mild extrapyramidal symptoms makes it a notable compound in the field of psychopharmacology .

Actividad Biológica

Pinoxepin hydrochloride is a tricyclic antipsychotic compound that has garnered attention for its therapeutic potential, particularly in the treatment of schizophrenia. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound, developed in the 1960s, belongs to the dibenzoxepin class of compounds. It is structurally similar to other antipsychotics such as chlorpromazine and thioridazine but is distinguished by its unique dibenzoxepin ring system. Its primary mechanism involves blocking dopamine receptors in the brain, which alleviates symptoms associated with psychotic disorders .

The pharmacological activity of Pinoxepin is primarily attributed to its antagonist effects on various neurotransmitter receptors:

- Dopamine Receptors : Pinoxepin effectively blocks D2 dopamine receptors, which helps reduce psychotic symptoms.

- Serotonin Receptors : It also interacts with 5-HT2A serotonin receptors, contributing to its antipsychotic effects and potentially reducing extrapyramidal symptoms compared to other tricyclics.

- Histamine Receptors : The compound exhibits sedative properties through H1 receptor antagonism, making it beneficial for patients with insomnia associated with schizophrenia.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of dibenzoxepins, suggesting that derivatives like Pinoxepin may possess significant antimicrobial activity. In vitro assays have demonstrated that certain dibenzoxepin compounds exhibit low Minimum Inhibitory Concentration (MIC) values against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. These compounds also show potential as antibiofilm agents due to their ability to inhibit bacterial colonization on inert surfaces .

Case Studies

A notable case study involved the use of Pinoxepin in a clinical setting for patients suffering from schizophrenia. In this study, patients treated with Pinoxepin reported significant improvements in both positive and negative symptoms of schizophrenia. The sedative effects were beneficial for those experiencing insomnia, while the mild extrapyramidal side effects were well-tolerated compared to other antipsychotics .

Data Table: Comparative Efficacy of Antipsychotics

| Compound | Mechanism of Action | Sedative Effects | Extrapyramidal Symptoms | Antimicrobial Activity |

|---|---|---|---|---|

| Pinoxepin | D2 & 5-HT2A antagonist | Moderate | Mild | Yes |

| Chlorpromazine | D2 antagonist | High | Moderate | No |

| Thioridazine | D2 & 5-HT2A antagonist | High | High | No |

Propiedades

IUPAC Name |

2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN2O2.2ClH/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27;;/h1-2,4-8,16,27H,3,9-15,17H2;2*1H/b21-6-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBVIISFALGUAB-LZWUXPCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337302 | |

| Record name | Pinoxepin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14008-46-9 | |

| Record name | Pinoxepin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinoxepin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOXEPIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KE5R66TSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.